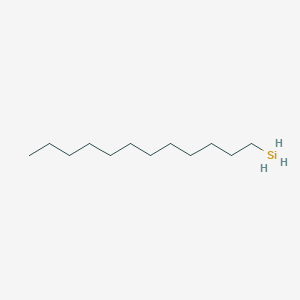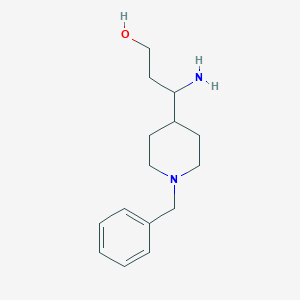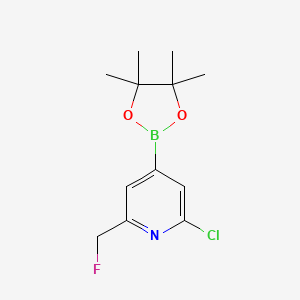![molecular formula C7H8N2O2 B13961509 Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 342402-86-2](/img/structure/B13961509.png)
Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-diazabicyclo[320]hepta-3,6-diene-2-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo framework
Preparation Methods
The synthesis of Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate typically involves photochemical isomerization reactions. For instance, the photochemical isomerization of 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene to 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene has been documented This process involves irradiation of a benzene solution, leading to skeletal rearrangement
Chemical Reactions Analysis
Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate undergoes various chemical reactions, including photochemical isomerization. Common reagents and conditions used in these reactions include benzene solutions and irradiation . The major products formed from these reactions are often other bicyclic compounds with rearranged structures.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study photochemical reactions and skeletal rearrangements. In biology and medicine, its unique structure may be explored for potential therapeutic applications, although specific uses in these fields are not well-documented. Its industrial applications are limited, likely due to its specialized nature and the complexity of its synthesis.
Mechanism of Action
The mechanism of action for Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate involves photochemical isomerization, where the compound undergoes structural changes upon exposure to light. This process involves the absorption of photons, leading to electronic excitation and subsequent rearrangement of the molecular structure . The molecular targets and pathways involved in this process are primarily related to the compound’s diazabicyclo framework.
Comparison with Similar Compounds
Similar compounds to Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate include other bicyclic compounds such as 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene and 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene . These compounds share similar structural features but differ in their specific arrangements and functional groups. The uniqueness of this compound lies in its diazabicyclo framework, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
342402-86-2 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-5(6)4-8-9/h2-6H,1H3 |
InChI Key |
BNAQHTQLAMSIPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2C=CC2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


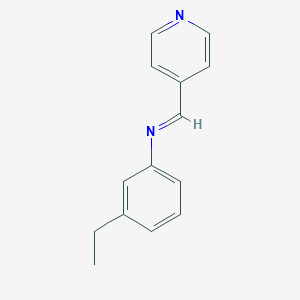
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
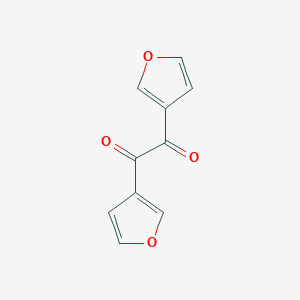
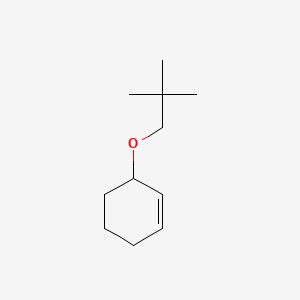
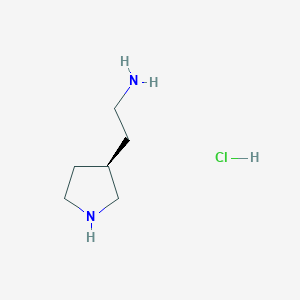
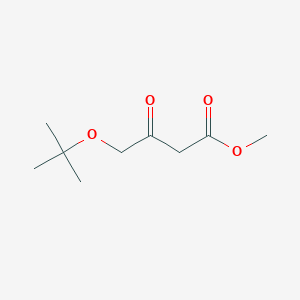
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)


![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)

